molecular formula C14H20O4 B8544922 Tert-butyl [4-(2-hydroxyethyl)phenoxy]acetate

Tert-butyl [4-(2-hydroxyethyl)phenoxy]acetate

Cat. No. B8544922
M. Wt: 252.31 g/mol
InChI Key: RIPGAPPZCNSDKC-UHFFFAOYSA-N
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Patent
US07351858B2

Procedure details

A mixture of 4-(2-hydroxyethyl)phenol (3.8 ml, 25.834 mmol) was dissolved in acetonitrile (25 ml), potassium carbonate (7.085 g, 51.267 mmol) and tert-butyl bromoacetate (5.000 g, 25.834 mmol) was boiled under reflux for 16 hours. The solvent was evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with brine and water, dried with MgSO4 and evaporated under reduced pressure to give the desired product was obtained (6.00 g, yield 92.8%).
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
7.085 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
92.8%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>C(#N)C>[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
OCCC1=CC=C(C=C1)O
Step Two
Name
Quantity
7.085 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=C(OCC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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